molecular formula C9H18Cl2F2N2 B6307105 (4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride CAS No. 2055849-17-5

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

Cat. No.: B6307105
CAS No.: 2055849-17-5
M. Wt: 263.15 g/mol
InChI Key: PRUFFCHQYARBSX-XCUBXKJBSA-N
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Description

The compound is a derivative of decan-1-amine , which is a type of amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .


Synthesis Analysis

While specific synthesis methods for this compound are not available, transaminase biocatalysis is a promising method for the preparation of chiral amino compounds . This method is known for its excellent enantioselectivity and environmental friendliness .


Molecular Structure Analysis

The compound seems to contain a spiro[4.5]decan structure, which is a type of spirocyclic compound. Spirocyclic compounds are organic compounds featuring two or more rings connected through a single atom .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, many amines are irritants and can be harmful if inhaled, ingested, or come in contact with the skin .

Future Directions

The future directions would depend on the potential applications of the compound. For instance, if it shows promise as a catalyst, future research might focus on optimizing its performance and finding new applications .

Properties

IUPAC Name

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUFFCHQYARBSX-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12CC(C[C@H]2N)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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